5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde
Description
5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde is a substituted benzaldehyde derivative featuring a bromo group at position 5, a fluoro group at position 2, and a methoxymethoxyethyl substituent at position 2. This compound is of interest in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and electron-withdrawing halogen substituents, which enhance electrophilicity and facilitate nucleophilic additions or condensations.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-7(16-6-15-2)9-4-11(13)8(5-14)3-10(9)12/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKUGPZGLPNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)F)C=O)Br)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods:
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzoic acid.
Reduction: Formation of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Therapeutic Agents
One of the primary applications of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising agents for the treatment of diabetes. The compound can be used to create derivatives that exhibit enhanced pharmacological properties, facilitating the development of new therapeutic agents for managing hyperglycemia in diabetic patients .
1.2 Antitubercular Activity
Research indicates that derivatives of benzaldehyde compounds, including those related to this compound, have shown significant antitubercular activity. These compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, demonstrating potential as novel treatments for tuberculosis .
Synthetic Organic Chemistry
2.1 Reaction Pathways and Mechanisms
The compound is involved in various synthetic pathways, where it can undergo reactions such as nucleophilic substitution and electrophilic aromatic substitution. Its unique structure allows it to participate in complex reactions to form more intricate molecular architectures, which are essential in the development of new materials and drugs .
2.2 Industrial Scale-Up Processes
Recent studies have focused on optimizing the synthesis of this compound for industrial applications. The development of scalable processes with improved yields has been a significant area of research, ensuring that this compound can be produced efficiently for widespread use in pharmaceuticals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent positions, halogen types, and protecting groups. Key examples include:
Key Observations :
- Electrophilicity: The aldehyde group in the target compound enhances reactivity compared to ester or alcohol derivatives (e.g., methyl benzoate or methanol analogs) .
- Protecting Groups : The methoxymethoxyethyl group offers stability under acidic/basic conditions compared to benzyloxy or hydroxyl groups, which require selective deprotection .
- Halogen Effects : Bromine at C5 and fluorine at C2 create a steric and electronic profile distinct from analogs with halogens at C4 (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde), influencing regioselectivity in further reactions .
Physicochemical Properties
Limited data on the target compound’s properties necessitate extrapolation from analogs:
- Solubility : Methoxymethoxyethyl groups improve solubility in polar aprotic solvents (e.g., THF, DMF) compared to hydroxylated analogs .
- Melting Point: Brominated benzaldehydes typically exhibit higher melting points (e.g., 97–99°C for (5-Bromo-2-methoxyphenyl)(4-fluorophenyl)methanol ), suggesting the target compound may follow this trend.
- Stability: The methoxymethoxyethyl group likely enhances stability against oxidation compared to benzyl-protected analogs, which are prone to hydrogenolysis .
Research Findings and Industrial Relevance
- Scale-Up Challenges : The methoxymethoxyethyl group may introduce complexities in purification compared to simpler hydroxyl or methoxy analogs .
Biological Activity
5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde is an organic compound with the molecular formula C11H12BrF O3 and a molecular weight of 291.12 g/mol. This compound features a benzaldehyde functional group, alongside bromine and fluorine substituents, which enhance its reactivity and potential biological activity. The methoxymethoxyethyl group contributes to its solubility, making it a candidate for various applications in organic synthesis and medicinal chemistry.
The unique structure of this compound allows it to participate in a variety of chemical reactions, particularly in the synthesis of functionalized aromatic compounds. It is utilized as a reagent in palladium-catalyzed direct arylations, which are essential for constructing complex organic molecules.
Biological Activity
The biological activity of this compound has been explored primarily through its potential as a lead compound in drug development. The presence of halogen atoms (bromine and fluorine) is known to influence biological interactions, enhancing the compound's pharmacological properties.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer activities. The halogen substituents can modulate the binding affinity to biological targets, such as enzymes or receptors involved in disease pathways. For instance, benzaldehyde derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Potential Biological Activity |
|---|---|---|
| 5-Bromo-2-fluorobenzaldehyde | Bromine and fluorine on a benzene ring | Antimicrobial properties |
| 4-Fluoro-3-methoxybenzaldehyde | Fluorine and methoxy groups | Anticancer activity |
| 5-Chloro-2-fluoro-4-methylbenzaldehyde | Chlorine instead of bromine; methyl group present | Anti-inflammatory effects |
This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of specific functional groups in drug design.
Q & A
Q. Table 1: Common Synthetic Methods and Yields for Analogous Compounds
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, reflux, 12 h | 78–85 | |
| Grignard Addition | n-BuLi, THF, −78°C to RT, 3 h | 90–97 | |
| Condensation | NaOH, acetone, RT, 6 h | 85 |
Q. Table 2: Stability Indicators Under Stress Conditions
| Condition | Degradation Pathway | Detected By |
|---|---|---|
| 40°C/75% RH, 14 days | Hydrolysis of methoxymethoxy | LC-MS, H NMR |
| UV light exposure, 48 h | Aldehyde oxidation to acid | FT-IR, TLC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
